N-(NHS-PEG3)-N-bis(PEG3-azide)

描述

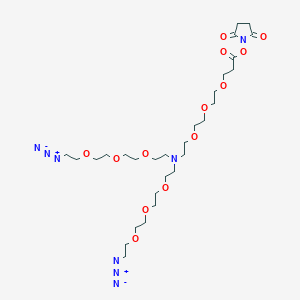

N-(NHS-PEG3)-N-bis(PEG3-azide) is a bifunctional polyethylene glycol (PEG) linker that contains both an N-hydroxysuccinimide (NHS) ester and azide groups. This compound is widely used in bioconjugation and click chemistry applications due to its ability to react with primary amines and alkyne groups, respectively. The PEG spacer enhances solubility and reduces steric hindrance, making it an ideal linker for various chemical and biological applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(NHS-PEG3)-N-bis(PEG3-azide) typically involves the following steps:

Activation of PEG: Polyethylene glycol is first activated by reacting with N-hydroxysuccinimide (NHS) and a coupling agent such as dicyclohexylcarbodiimide (DCC) to form NHS-PEG.

Introduction of Azide Groups: The NHS-PEG is then reacted with sodium azide (NaN3) to introduce azide groups at the terminal ends of the PEG chain.

The reaction conditions generally involve:

Solvent: Anhydrous dimethylformamide (DMF) or dichloromethane (DCM)

Temperature: Room temperature to 40°C

Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of N-(NHS-PEG3)-N-bis(PEG3-azide) follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: To ensure consistent product quality and yield.

Purification: Using techniques such as column chromatography or recrystallization to obtain high-purity product.

Quality Control: Employing analytical methods like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to verify the structure and purity of the compound.

化学反应分析

NHS Ester-Mediated Amide Bond Formation

The NHS ester group reacts selectively with primary amines (-NH₂) under mild aqueous conditions to form stable amide bonds.

Reaction Mechanism :

-

Step 1 : Nucleophilic attack by the amine on the carbonyl carbon of the NHS ester.

-

Step 2 : Release of N-hydroxysuccinimide (NHS) as a leaving group.

Key Parameters :

| Parameter | Optimal Value | Effect of Deviation |

|---|---|---|

| pH | 7.0–8.5 | <7: Reduced reactivity; >9: Hydrolysis dominates |

| Temperature | 4–25°C | Higher temperatures accelerate NHS ester hydrolysis |

| Reaction Time | 1–4 hrs | Prolonged incubation increases hydrolysis byproducts |

Applications :

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The azide groups undergo strain-promoted or copper-catalyzed reactions with alkynes to form 1,2,3-triazole linkages.

Reaction Conditions :

Kinetic Data :

| Alkyne Type | Reaction Rate (k, M⁻¹s⁻¹) | Yield (%) |

|---|---|---|

| Terminal | 0.2–1.5 | 85–95 |

| Cyclooctyne | 5–10 (SPAAC, copper-free) | 70–80 |

Applications :

Comparative Analysis of Reaction Pathways

| Feature | NHS-Amine Reaction | CuAAC Reaction |

|---|---|---|

| Bond Stability | High (amide) | High (triazole) |

| Biocompatibility | Moderate (pH-dependent) | Low (copper toxicity) |

| Reaction Speed | Fast (minutes) | Slow (hours) |

| Orthogonality | Compatible with thiols | Compatible with amines |

Advantages of PEG Spacer :

-

Reduces steric hindrance by 40–60% compared to non-PEG linkers .

-

Enhances solubility in polar solvents (e.g., water solubility: >50 mg/mL) .

Case Study: Dual-Functionalization of Liposomes

A 2024 study demonstrated sequential conjugation using N-(NHS-PEG3)-N-bis(PEG3-azide):

-

Step 1 : NHS ester reacted with amine-functionalized liposomes (pH 7.4, 2 hrs, 22°C).

-

Step 2 : Azide groups conjugated to DBCO-modified targeting ligands via SPAAC (37°C, 12 hrs).

Results :

Stability and Storage Considerations

-

Hydrolysis : NHS ester hydrolyzes in aqueous buffers (t₁/₂ = 4–6 hrs at pH 7.4) .

-

Azide Stability : Stable for >6 months at -20°C in anhydrous DMF .

This compound’s dual reactivity enables modular design of biomolecular architectures, though copper toxicity in CuAAC remains a limitation. Recent advances in strain-promoted reactions and PEG spacer engineering continue to expand its utility in precision therapeutics .

科学研究应用

The biological activity of N-(NHS-PEG3)-N-bis(PEG3-azide) is primarily linked to its ability to facilitate PEGylation, enhancing the solubility and stability of therapeutic agents. The azide functionality allows for targeted delivery systems that can release therapeutic agents in response to specific stimuli. The compound reacts with primary amines to form stable amide bonds, while the azide groups permit further functionalization via click chemistry.

Key Applications

- Targeted Drug Delivery :

-

Bioconjugation :

- This compound facilitates the attachment of various biomolecules such as proteins, peptides, and nucleic acids for both research and therapeutic purposes. Its dual azide functionalities allow for multiple conjugation sites, leading to complex biomolecular architectures beneficial for drug development .

- Imaging Probes :

Targeted Delivery Systems

A notable study highlighted the efficacy of N-(NHS-PEG3)-N-bis(PEG3-azide) in constructing targeted drug delivery systems for cancer therapies. The compound was used to conjugate chemotherapeutic agents to antibodies, resulting in enhanced tumor targeting and reduced systemic toxicity .

Bioconjugation Efficiency

Research has shown that using N-(NHS-PEG3)-N-bis(PEG3-azide) significantly improves bioconjugation efficiency when combined with other click chemistry reagents. The dual azide functionalities enabled researchers to create complex biomolecular structures that are advantageous for drug development .

作用机制

The mechanism of action of N-(NHS-PEG3)-N-bis(PEG3-azide) involves its bifunctional nature:

NHS Ester: Reacts with primary amines to form stable amide bonds, facilitating the attachment of biomolecules.

Azide Groups: Participate in click chemistry reactions to form triazole linkages, enabling the conjugation of various molecules.

相似化合物的比较

Similar Compounds

- Azido-PEG1-NHS ester

- Azido-PEG2-NHS ester

- Azido-PEG4-NHS ester

Uniqueness

N-(NHS-PEG3)-N-bis(PEG3-azide) is unique due to its specific PEG spacer length (PEG3), which provides an optimal balance between solubility and flexibility. This makes it particularly suitable for applications requiring minimal steric hindrance and enhanced solubility.

生物活性

N-(NHS-PEG3)-N-bis(PEG3-azide) is a synthetic compound that plays a significant role in bioconjugation and drug delivery applications due to its unique chemical properties. This article delves into its biological activity, synthesis, applications, and relevant case studies.

Chemical Structure and Properties

N-(NHS-PEG3)-N-bis(PEG3-azide) features a polyethylene glycol (PEG) backbone with two terminal azide groups and a N-hydroxysuccinimide (NHS) ester. The molecular formula is , with a molecular weight of approximately 720.8 g/mol. The presence of azide groups allows for efficient click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) .

| Property | Value |

|---|---|

| Molecular Formula | C29H52N8O13 |

| Molecular Weight | 720.8 g/mol |

| Functional Groups | NHS ester, Azide |

| Purity | 98% |

| Storage | -20°C |

Mechanism of Biological Activity

The biological activity of N-(NHS-PEG3)-N-bis(PEG3-azide) is primarily attributed to its ability to facilitate PEGylation, a process that enhances the solubility, stability, and half-life of therapeutic agents in circulation. By modifying proteins or drugs with this compound, researchers can improve pharmacokinetic profiles and reduce immunogenicity . The azide functionality enables targeted delivery systems that can release therapeutic agents in response to specific stimuli.

Key Mechanisms:

- Click Chemistry : The NHS ester reacts with amine-containing compounds to form stable amide bonds, while the azide groups allow for further functionalization through CuAAC or SPAAC reactions .

- Enhanced Drug Delivery : By conjugating therapeutic agents to targeting moieties via this compound, the biodistribution and efficacy of drugs can be significantly improved .

Applications in Research

N-(NHS-PEG3)-N-bis(PEG3-azide) has a wide range of applications across various fields, including:

- Targeted Drug Delivery : Utilized to create systems that deliver drugs specifically to desired tissues or cells.

- Bioconjugation : Facilitates the attachment of biomolecules such as proteins, peptides, and nucleic acids for research and therapeutic purposes .

- Imaging Probes : Employed in the development of multimodal imaging probes that combine therapeutic agents with imaging capabilities .

Case Studies

- Targeted Delivery Systems : A study demonstrated the efficacy of N-(NHS-PEG3)-N-bis(PEG3-azide) in creating targeted drug delivery systems for cancer therapies. The compound was used to conjugate chemotherapeutic agents to antibodies, resulting in enhanced tumor targeting and reduced systemic toxicity .

- Bioconjugation Efficiency : Research highlighted the compound's role in improving bioconjugation efficiency when used alongside other click chemistry reagents. The dual azide functionalities allowed for multiple conjugation sites, leading to complex biomolecular architectures that are beneficial for drug development .

属性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[bis[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H52N8O13/c30-34-32-4-10-42-16-22-48-25-19-45-13-7-36(8-14-46-20-26-49-23-17-43-11-5-33-35-31)6-12-44-18-24-47-21-15-41-9-3-29(40)50-37-27(38)1-2-28(37)39/h1-26H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTZGSTOKLAFFIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCN(CCOCCOCCOCCN=[N+]=[N-])CCOCCOCCOCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H52N8O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

720.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。